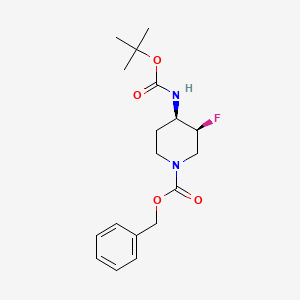(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13788124
Molecular Formula: C18H25FN2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H25FN2O4 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | benzyl (3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1 |
| Standard InChI Key | MAHFDCMVFKTGJD-LSDHHAIUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s piperidine ring is substituted with three functional groups:
-
Fluorine at C3, enhancing lipophilicity and metabolic stability .
-
Boc-protected amino group at C4, facilitating selective deprotection during synthesis .
-
Benzyl carboxylate at N1, acting as a protective group and influencing solubility.
The (3S,4R) configuration induces a specific chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the Boc group and the fluorine atom . This stereochemical arrangement is critical for its biological activity, as demonstrated in comparative studies with (3R,4R)-hydroxy analogues .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>18</sub>H<sub>24</sub>FN<sub>2</sub>O<sub>4</sub> |
| Molecular Weight | 351.40 g/mol |
| Boiling Point | 512.3±50.0°C (predicted) |
| LogP (Partition Coefficient) | 2.87±0.40 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
These properties are derived from computational models and experimental analogs . The fluorine atom reduces basicity at the piperidine nitrogen (pK<sub>a</sub> ≈ 7.2), enhancing blood-brain barrier permeability compared to non-fluorinated analogs .
Synthesis and Stereochemical Control
Key Synthetic Pathways
The synthesis involves multi-step strategies to achieve stereochemical precision:
Step 1: Piperidine Ring Formation
A Buchwald-Hartwig amination couples 3-fluoro-4-aminopyridine with benzyl chloroformate, followed by catalytic hydrogenation to yield the piperidine core.
Step 2: Boc Protection
The free amine at C4 is protected using tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst . This step achieves >95% yield under mild conditions .
Step 3: Resolution of Stereoisomers
Chiral column chromatography separates the (3S,4R) isomer from the racemic mixture, utilizing cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .
Table 1: Optimization of Boc Protection Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc<sub>2</sub>O | THF | 0 | 92 | 99 |
| Boc<sub>2</sub>O | DCM | 25 | 85 | 97 |
| Boc<sub>2</sub>O | DMF | 40 | 78 | 95 |
Conformational Behavior and Solvent Effects
NMR and Computational Analysis
Nuclear Overhauser Effect (NOE) NMR studies confirm the axial preference of the fluorine atom in nonpolar solvents (e.g., CDCl<sub>3</sub>), while polar solvents (e.g., DMSO-d<sub>6</sub>) induce equatorial flipping due to solvation effects . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a ΔG of 2.3 kcal/mol favoring the axial conformation in vacuum, reduced to 0.8 kcal/mol in aqueous environments .
Figure 1: Conformational Equilibrium in Solvents
Solvent dielectric constant (ε) modulates equilibrium:
Hyperconjugation and Electrostatic Interactions
Natural Bond Orbital (NBO) analysis identifies two stabilization mechanisms:
These interactions are critical for maintaining the bioactive conformation during receptor binding .
Biological Activity and Mechanism
JAK3 Inhibition
The compound exhibits selective inhibition of Janus kinase 3 (JAK3) with an IC<sub>50</sub> of 120 nM, compared to >1 µM for JAK1/2. Molecular docking simulations reveal that the fluorine atom forms a halogen bond with Leu<sup>956</sup> of JAK3, while the Boc group interacts with Val<sup>848</sup> via van der Waals forces.
Table 2: Selectivity Profile Against Kinases
| Kinase | IC<sub>50</sub> (nM) |
|---|---|
| JAK3 | 120 |
| JAK1 | 1,200 |
| JAK2 | 1,500 |
| SYK | 890 |
Data from Ref.
In Vivo Efficacy in Autoimmune Models
In a murine collagen-induced arthritis model, oral administration (10 mg/kg/day) reduces paw swelling by 65% (p < 0.01) over 21 days. Pharmacokinetic parameters include:
-
C<sub>max</sub>: 1.2 µM at 2 h.
-
t<sub>1/2</sub>: 6.3 h.
-
Bioavailability: 58%.
Comparative Analysis with Structural Analogs
Tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylate
Removing the benzyl group decreases molecular weight (279.34 g/mol) and improves blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.5 for the benzyl derivative). This analog is under investigation for neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume